molecular formula C13H8F3NO2 B1331582 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 103962-21-6

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Cat. No.: B1331582
CAS No.: 103962-21-6
M. Wt: 267.2 g/mol
InChI Key: HIAPYMWYTXDSDE-UHFFFAOYSA-N
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Description

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is an organic compound with the molecular formula C13H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzaldehyde moiety through an ether linkage.

Preparation Methods

The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar compounds to 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde include:

    4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol: This compound has a similar structure but with an alcohol group instead of an aldehyde group.

    4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid: This compound features a carboxylic acid group in place of the aldehyde group.

    4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzylamine: This compound contains an amine group instead of the aldehyde group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAPYMWYTXDSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-hydroxybenzaldehyde (4.094 mmol, 1 eq), 2-bromo-5-(trifluoromethyl)pyridine (4.094 mmol, 1 eq) and potassium carbonate (6.142 mmol, 1.5 eq) were suspended in N,N-dimethylformamide (15 ml). The reaction mixture was irradiated by microwave Biotage Initiator at 130° C. for 30 min. Reaction mixture was diluted with EtOAc (15 ml) and extraction with water followed (3×15 ml). Organic layers were combined, washed with brine, dried over MgSO4, filtered and evaporated giving 4-(5-trifluoromethyl-pyridin-2-yloxy)-benzaldehyde (3.443 mmol, yield=84%, purity=94%). [M+H]+=268.25 1H NMR (300 MHz, DMSO-d6) δ/ppm 7.33-7.38 (m, 1H), 7.43 (d, J=8.5 Hz, 2H), 7.99 (d, J=8.7 Hz, 2H), 8.26-8.33 (m, 1H), 8.57-8.62 (m, 1H)
Quantity
4.094 mmol
Type
reactant
Reaction Step One
Quantity
4.094 mmol
Type
reactant
Reaction Step Two
Quantity
6.142 mmol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-(5-Trifluoromethyl-pyridin-2-yloxy)-benzaldehyde was prepared from 4-fluorobenzaldehyde (2.48 g, 20 mmol) and 2-hydroxy-5-trifluoromethylpyridine (3.29 g, 20 mmol) following general procedure B. (4.62 g)
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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